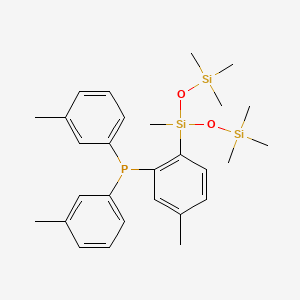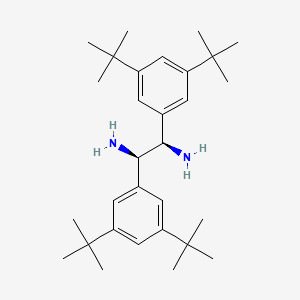
(1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is a chiral diamine compound known for its bulky substituents and stereochemical properties. This compound is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine typically involves the reaction of 3,5-di-tert-butylbenzaldehyde with a suitable chiral amine precursor under reductive amination conditions. Common reagents include sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.
化学反応の分析
Types of Reactions
(1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s chiral properties make it valuable in the synthesis of biologically active molecules. It can be used to create enantiomerically pure drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to induce chirality is leveraged in the manufacture of polymers and other advanced materials.
作用機序
The mechanism by which (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine exerts its effects involves its interaction with various molecular targets. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to create chiral environments that favor the formation of one enantiomer over the other. This selective interaction with substrates leads to high enantioselectivity in the resulting products.
類似化合物との比較
Similar Compounds
- (1R,2R)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
- (1R,2R)-1,2-bis(4-tert-butylphenyl)ethane-1,2-diamine
Uniqueness
Compared to similar compounds, (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance its ability to induce chirality. This makes it particularly effective in asymmetric synthesis and catalysis, where steric effects play a crucial role in determining the outcome of reactions.
特性
分子式 |
C30H48N2 |
|---|---|
分子量 |
436.7 g/mol |
IUPAC名 |
(1R,2R)-1,2-bis(3,5-ditert-butylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H48N2/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)25(31)26(32)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18,25-26H,31-32H2,1-12H3/t25-,26-/m1/s1 |
InChIキー |
JLFJNSDYSHGRJL-CLJLJLNGSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@H]([C@@H](C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


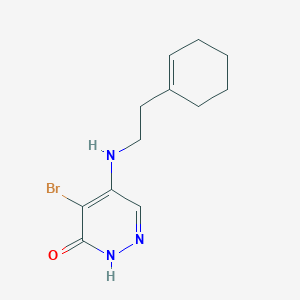
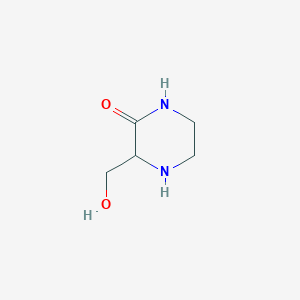
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide](/img/structure/B14898300.png)
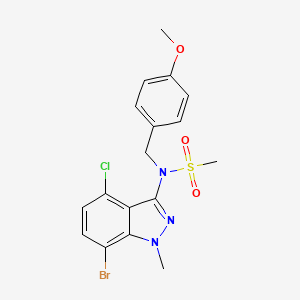
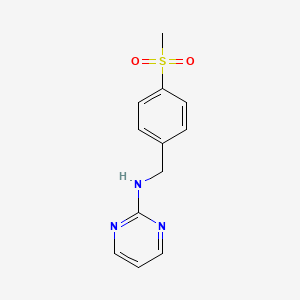
![6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14898323.png)

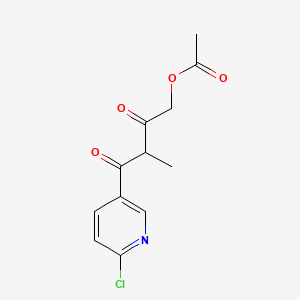


![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)
